TLR7 agonist 1
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Overview
Description
TLR7 agonist 1: is a small molecule that activates Toll-like receptor 7 (TLR7), a member of the Toll-like receptor family. These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses . TLR7 agonists are known for their potential in immunotherapy, particularly in cancer treatment and vaccine adjuvants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 1 involves the preparation of imidazoquinoline derivatives. The reaction typically involves the use of chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . The reaction mixture is heated at 65°C for 1 hour in the presence of sodium methoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: TLR7 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various imidazoquinoline derivatives with different functional groups, which can be further modified for specific applications .
Scientific Research Applications
Chemistry: TLR7 agonist 1 is used in the synthesis of novel compounds with potential therapeutic applications. It serves as a building block for the development of new drugs and chemical probes .
Biology: In biological research, this compound is used to study the immune response mechanisms. It helps in understanding how the activation of TLR7 can modulate immune responses and its potential in treating autoimmune diseases .
Medicine: this compound has shown promise in cancer immunotherapy. It activates the immune system to target and destroy cancer cells. It is also used as an adjuvant in vaccines to enhance the immune response .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and vaccines. It is also used in the production of diagnostic tools for detecting immune responses .
Mechanism of Action
TLR7 agonist 1 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers a signaling cascade that leads to the production of cytokines and chemokines, which activate various immune cells . The primary molecular targets include plasmacytoid dendritic cells, which produce interferon-alpha and enhance the antigen-presenting capacity of dendritic cells . This activation primes an adaptive immune response, making it effective in cancer immunotherapy .
Comparison with Similar Compounds
Imiquimod: A TLR7 agonist used in the treatment of skin cancers and viral infections.
Gardiquimod: Another TLR7 agonist with similar properties to imiquimod but with enhanced efficacy.
Uniqueness: TLR7 agonist 1 is unique due to its specific structure and the ability to induce a potent immune response with minimal side effects. Its synthetic versatility allows for the development of various derivatives with tailored properties for specific applications .
Properties
Molecular Formula |
C21H25N5O |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-amino-4-(butylamino)-N-[(1S)-1-phenylethyl]quinazoline-5-carboxamide |
InChI |
InChI=1S/C21H25N5O/c1-3-4-13-23-19-18-16(11-8-12-17(18)25-21(22)26-19)20(27)24-14(2)15-9-6-5-7-10-15/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)(H3,22,23,25,26)/t14-/m0/s1 |
InChI Key |
WDFAZLUMAXOURM-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCNC1=NC(=NC2=CC=CC(=C21)C(=O)N[C@@H](C)C3=CC=CC=C3)N |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC(=C21)C(=O)NC(C)C3=CC=CC=C3)N |
Origin of Product |
United States |
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